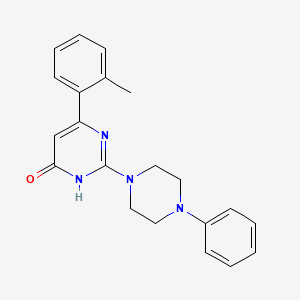![molecular formula C18H15F3N4OS B6034253 1-[3-AMINO-2-(PYRIDIN-4-YL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-6-YL]ETHAN-1-ONE](/img/structure/B6034253.png)
1-[3-AMINO-2-(PYRIDIN-4-YL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-6-YL]ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-AMINO-2-(PYRIDIN-4-YL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-6-YL]ETHAN-1-ONE is a complex organic compound featuring a unique structure that includes a pyridine ring, a trifluoromethyl group, and a thieno[2,3-b]naphthyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
The synthesis of 1-[3-AMINO-2-(PYRIDIN-4-YL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-6-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]naphthyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]naphthyridine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote the formation of the desired product.
Amination and Pyridine Ring Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[3-AMINO-2-(PYRIDIN-4-YL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-6-YL]ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the pyridine ring and other reactive sites of the molecule using reagents like halogens, alkylating agents, and nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-AMINO-2-(PYRIDIN-4-YL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-6-YL]ETHAN-1-ONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-AMINO-2-(PYRIDIN-4-YL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-6-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[3-AMINO-2-(PYRIDIN-4-YL)-4-(TRIFLUOROMETHYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-6-YL]ETHAN-1-ONE can be compared with other similar compounds, such as:
1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
Imidazole-containing Compounds: These compounds share some structural features and are known for their broad range of biological activities.
Properties
IUPAC Name |
1-[3-amino-2-pyridin-4-yl-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-6-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4OS/c1-9(26)25-7-4-12-11(8-25)14(18(19,20)21)13-15(22)16(27-17(13)24-12)10-2-5-23-6-3-10/h2-3,5-6H,4,7-8,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAOHWNQTDSULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C4=CC=NC=C4)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6034170.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6034173.png)
![1-[2-methoxy-5-[[2-(2H-triazol-4-ylsulfanyl)ethylamino]methyl]phenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B6034175.png)
![[1-[[3-(4-Cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperidin-3-yl]methanol](/img/structure/B6034186.png)
![4-hydroxy-3-[2-(3-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6034187.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6034190.png)
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6034191.png)

![(3-fluoro-4-methoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6034204.png)


![N-butyl-N-methyl-3-[[2-(1-methylpyrrolidin-2-yl)ethylamino]methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6034220.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6034230.png)

